2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide
Overview
Description
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide, also known as VU0650786, is a chemical compound that has garnered attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide acts as a positive allosteric modulator of dopamine D1 receptors, meaning it enhances the receptor's response to dopamine. This results in increased dopamine signaling, which can improve cognitive function, motivation, and reward processing.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function in animal models, particularly in tasks related to working memory and attention. It has also been shown to increase motivation and reward processing, which may have implications for the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide is its selectivity for dopamine D1 receptors, which allows for more targeted research. However, one limitation is that it has only been studied in animal models, and its effects in humans are not yet known.
Future Directions
Future research on 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide could include investigating its potential as a therapeutic agent for neurological disorders such as schizophrenia and addiction. It could also be studied in combination with other drugs to enhance its effects. Additionally, further research could explore the safety and efficacy of this compound in human subjects.
Scientific Research Applications
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide has been studied for its potential as a therapeutic agent in various areas of research. One such area is in the treatment of neurological disorders, particularly those related to the dysfunction of the dopamine system. This compound has been shown to selectively target dopamine D1 receptors, which are involved in the regulation of cognitive and emotional processes.
properties
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF2NO/c16-12-9-14(18)13(17)8-11(12)15(20)19-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEQHRZZOMIDJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=C(C=C2Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.